Fexofenadine

描述

属性

IUPAC Name |

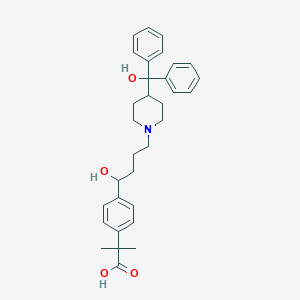

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861411 | |

| Record name | Fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fexofenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble | |

| Record name | Fexofenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from methanol-butanone | |

CAS No. |

83799-24-0 | |

| Record name | Fexofenadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83799-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fexofenadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083799240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fexofenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEXOFENADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6582LOH6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FEXOFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fexofenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195-197 °C, 142.5 °C | |

| Record name | Fexofenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FEXOFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fexofenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The In Vitro Anti-inflammatory Profile of Fexofenadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine, a second-generation histamine (B1213489) H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Beyond its primary antihistaminic action, a growing body of in vitro evidence elucidates its distinct anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro studies that have explored the anti-inflammatory mechanisms of this compound, offering valuable insights for researchers and professionals in the field of drug development and immunology. The subsequent sections will delve into the specific cellular and molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Modulation of Inflammatory Mediators and Cellular Responses

This compound exerts its anti-inflammatory effects through a multi-faceted approach, influencing a variety of cell types and signaling cascades integral to the inflammatory response. In vitro studies have demonstrated its ability to inhibit the release of pro-inflammatory cytokines and chemokines, downregulate the expression of adhesion molecules, and interfere with key inflammatory signaling pathways.

Inhibition of Cytokine and Chemokine Release

This compound has been shown to significantly attenuate the production and release of several key cytokines and chemokines from various cell types implicated in allergic inflammation.

-

Interleukin-6 (IL-6) and Interleukin-8 (IL-8): In a model using a human conjunctival epithelial cell line (WK) and a fibroblast cell line (HEL), this compound demonstrated a dose-dependent decrease in the spontaneous release of IL-6 from fibroblasts.[1] Furthermore, in a human nasal epithelium model, this compound at a concentration of 1 µM significantly reduced the histamine-induced secretion of IL-6 and IL-8.[2][3] Pre-treatment with this compound for one hour showed a more pronounced downregulation of IL-6 and IL-8, with an improved anti-inflammatory effect of 22.2% and 39.7% respectively.[2] Studies on human nasal epithelial cells (HNEC) from patients with seasonal allergic rhinitis also revealed that this compound attenuated the eosinophil-induced release of IL-8 and granulocyte-macrophage colony-stimulating factor (GM-CSF).[4] In human intestinal epithelial cells (HCT116 and COLO205), this compound significantly inhibited the TNF-α-stimulated upregulation of IL-8 expression.[5]

-

RANTES (CCL5) and Eotaxin (CCL11): In studies involving nasal polyp fibroblasts (NPFs), this compound at concentrations of 250 ng/ml and higher inhibited the production of the eosinophil chemoattractants RANTES and eotaxin in response to stimulation with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[6] This inhibition was also observed at the mRNA level for both chemokines.[6]

-

Tumor Necrosis Factor-alpha (TNF-α): this compound has been found to suppress the production of TNF-α from cultured mast cells following antigenic stimulation, with a minimum effective concentration of 200 ng/ml.[7][8]

| Cell Type | Stimulant | Mediator Inhibited | This compound Concentration | % Inhibition / Effect | Reference |

| Human Fibroblasts (HEL) | Spontaneous | IL-6 | Dose-dependent | Decrease in release | [1] |

| Human Nasal Epithelium | Histamine (100 µM) | IL-6, IL-8 | 1 µM | Significant reduction | [2][3] |

| Human Nasal Epithelial Cells (HNEC) | Eosinophils | IL-8, GM-CSF | 10⁻⁹ to 10⁻³ M | Significant attenuation | [4] |

| Human Intestinal Epithelial Cells | TNF-α | IL-8 | Not specified | Significant inhibition | [5] |

| Nasal Polyp Fibroblasts (NPFs) | LPS (1 µg/ml) or TNF-α | RANTES, Eotaxin | ≥ 250 ng/ml | Significant inhibition | [6] |

| Cultured Mast Cells | Antigen | TNF-α, VEGF, KC | ≥ 200 ng/ml | Significant suppression | [7][8] |

Downregulation of Adhesion Molecule Expression

The recruitment of inflammatory cells to the site of inflammation is a critical step in the allergic cascade, mediated by the expression of adhesion molecules on various cell surfaces. This compound has been shown to modulate the expression of these molecules.

-

Intercellular Adhesion Molecule-1 (ICAM-1): this compound has demonstrated the ability to inhibit ICAM-1 expression on multiple cell types. In a human conjunctival epithelial cell line (WK), this compound at 50 µg/mL significantly reduced the basal expression of ICAM-1.[1] It also decreased the levels of soluble ICAM-1 (sICAM-1) in IFN-γ-stimulated WK cells.[1] On human fibroblasts (HEL), this compound was able to inhibit the IFN-γ-induced upregulation of ICAM-1.[1] Furthermore, this compound at concentrations between 10⁻³ and 10⁻⁴ M inhibited the expression of ICAM-1 on human peripheral eosinophils.[9] In human nasal epithelial cells, this compound attenuated the eosinophil-induced release of sICAM-1.[4]

| Cell Type | Stimulant | Adhesion Molecule | This compound Concentration | Effect | Reference |

| Human Conjunctival Epithelial Cells (WK) | Basal | ICAM-1 | 50 µg/mL | Significant reduction | [1] |

| Human Conjunctival Epithelial Cells (WK) | IFN-γ | sICAM-1 | Not specified | Decrease in levels | [1] |

| Human Fibroblasts (HEL) | IFN-γ | ICAM-1 | Not specified | Inhibition of upregulation | [1] |

| Human Peripheral Eosinophils | IFN-γ and TNF-α | ICAM-1 | 10⁻³ to 10⁻⁴ M | Inhibition of expression | [9] |

| Human Nasal Epithelial Cells (HNEC) | Eosinophils | sICAM-1 | Not specified | Attenuation of release | [4] |

Effects on Eosinophils and Mast Cells

Eosinophils and mast cells are central players in the pathophysiology of allergic diseases. This compound has been shown to directly impact the function of these cells.

-

Eosinophil Apoptosis and Chemotaxis: this compound, at concentrations from 10⁻³ to 6 x 10⁻⁴ M, induced a significant increase in the percentage of apoptotic eosinophils.[9] It also attenuated eosinophil chemotaxis induced by conditioned medium from human nasal epithelial cell cultures.[4]

-

Mast Cell Stabilization: In vitro studies have demonstrated that this compound can inhibit the release of inflammatory mediators from mast cells upon antigenic stimulation.[7][8] This suggests a stabilizing effect on mast cells, which is a crucial aspect of its anti-inflammatory action.

Interference with Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are underpinned by its ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. This compound has been identified as a potent inhibitor of this pathway. In vitro and in vivo studies have shown that this compound can inhibit TNF-α-induced NF-κB signaling.[10] In intestinal epithelial cells, this compound was shown to suppress NF-κB DNA-binding activity.[5]

Caption: this compound inhibits the NF-κB signaling pathway by targeting cPLA2.

Cytosolic Phospholipase A2 (cPLA2)

A novel target for this compound's anti-inflammatory action has been identified as cytosolic phospholipase A2 (cPLA2).[10] this compound binds to the catalytic domain of cPLA2, inhibiting its phosphorylation and subsequent activity. This action is crucial as cPLA2 is involved in the production of arachidonic acid, a precursor for various pro-inflammatory mediators, and also plays a role in the activation of the NF-κB pathway.[10]

Cyclooxygenase (COX) Enzymes

This compound has also been shown to exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2.[11][12][13] This selective inhibition of COX-2 may contribute to its anti-inflammatory properties by reducing the production of prostaglandins (B1171923) involved in inflammation.[12][13] Low concentrations of this compound (10⁻⁸ M) were found to inhibit ovine COX-2 activity.[13]

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the in vitro assessment of this compound's anti-inflammatory properties.

Cell Culture and Stimulation

-

Cell Lines: A variety of human cell lines are utilized, including conjunctival epithelial cells (WK), fibroblasts (HEL), nasal polyp fibroblasts (NPFs), and intestinal epithelial cells (HCT116, COLO205).[1][5][6] Primary cells such as human nasal epithelial cells (HNEC) and peripheral eosinophils are also isolated from donors.[4][9]

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Stimulation: To induce an inflammatory response, cells are stimulated with various agents such as:

-

Cytokines: Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) are commonly used to upregulate the expression of adhesion molecules and other inflammatory markers.[1][9]

-

Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent inducer of inflammation and is used to stimulate the production of cytokines and chemokines.[6]

-

Histamine: Used to mimic the early phase of an allergic reaction and induce the release of inflammatory mediators from epithelial cells.[2]

-

Antigenic Stimulation: For mast cell studies, cells are sensitized with IgE and then challenged with a specific antigen to trigger degranulation and mediator release.[7]

-

This compound Treatment

This compound hydrochloride is typically dissolved in a suitable solvent (e.g., cell culture medium or DMSO) to prepare stock solutions. Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus, or are co-incubated with the stimulus and this compound.

Caption: A generalized workflow for in vitro studies of this compound.

Analytical Methods

A range of analytical techniques are employed to quantify the effects of this compound on inflammatory markers and cellular processes.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method used to measure the concentration of secreted cytokines (IL-6, IL-8, TNF-α), chemokines (RANTES, eotaxin), and soluble adhesion molecules (sICAM-1) in culture supernatants.[4][6][7]

-

Flow Cytometry: This technique is used to analyze the surface expression of adhesion molecules such as ICAM-1 on cells.[1][9] It is also employed to assess apoptosis by using markers like Annexin V.[9]

-

Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify the messenger RNA (mRNA) expression levels of inflammatory genes, providing insights into the transcriptional regulation by this compound.[5][6]

-

Western Blotting: This method is used to detect and quantify specific proteins within cell lysates, such as those involved in signaling pathways (e.g., phosphorylated forms of signaling proteins).[5]

-

Electrophoretic Mobility Shift Assay (EMSA): This assay is used to assess the DNA-binding activity of transcription factors like NF-κB.[5]

Conclusion

References

- 1. Terfenadine and this compound reduce in vitro ICAM-1 expression on human continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of this compound as an inverse agonist and its link to clinical benefit [frontiersin.org]

- 3. Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of this compound as an inverse agonist and its link to clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on eosinophil-induced changes in epithelial permeability and cytokine release from nasal epithelial cells of patients with seasonal allergic rhinitis [pubmed.ncbi.nlm.nih.gov]

- 5. This compound regulates nuclear factor-κB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates acute and chronic colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppressive activity of this compound hydrochloride on the production of eosinophil chemoattractants from human nasal fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic and clinical immunology – 3022. Inhibitory action of this compound hydrochloride on mast cell activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of this compound on expression of intercellular adhesion molecule 1 and induction of apoptosis on peripheral eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

- 12. researchgate.net [researchgate.net]

- 13. New evidence of H1-receptor independent COX-2 inhibition by this compound HCl in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Fexofenadine's Effect on Mast Cell Degranulation and Histamine Release: A Technical Review

Abstract

Fexofenadine, a non-sedating, second-generation antihistamine, is a cornerstone in the management of allergic rhinitis and chronic idiopathic urticaria. Its primary mechanism of action is the potent and selective antagonism of peripheral histamine (B1213489) H1 receptors. While highly effective in mitigating histamine-mediated symptoms, its direct role in stabilizing mast cells and inhibiting their degranulation is a subject of nuanced investigation. This technical guide synthesizes the current scientific evidence regarding this compound's effects on mast cell functions, moving beyond its established H1-receptor blockade. We present quantitative data on its anti-inflammatory properties, detail key experimental protocols used in its evaluation, and visualize the complex signaling pathways governing mast cell activation. The evidence collectively suggests that while this compound's direct inhibition of histamine and tryptase release from mast cells upon acute immunological challenge is not supported, it exerts significant, clinically relevant anti-inflammatory effects by modulating the production of other key mediators, including cytokines and lipid mediators.

Introduction: Mast Cells and the Allergic Cascade

Mast cells are pivotal effector cells in the allergic inflammatory response. Situated in tissues that form environmental interfaces, such as the skin, respiratory tract, and gastrointestinal tract, they serve as sentinels of the immune system. Upon activation, typically via the cross-linking of surface-bound Immunoglobulin E (IgE) by an allergen, mast cells undergo degranulation. This process releases a host of pre-formed and newly synthesized inflammatory mediators.

-

Pre-formed Mediators: Stored in granules, these include histamine, tryptase, chymase, and heparin. Histamine is a primary driver of the acute allergic reaction, causing vasodilation, increased vascular permeability, smooth muscle contraction, and pruritus.

-

Newly Synthesized Mediators: Following activation, mast cells synthesize lipid mediators (leukotrienes and prostaglandins) and a wide array of cytokines and chemokines (e.g., TNF-α, IL-4, IL-5, IL-6, IL-13). These contribute to the late-phase allergic reaction and chronic allergic inflammation.

This compound's primary therapeutic role is to competitively block the action of released histamine at the H1 receptor, thereby preventing the downstream symptoms of the acute allergic response.[1][2] However, its potential for broader anti-inflammatory activity, including the modulation of mast cell mediator release, is critical for a complete understanding of its pharmacological profile.

Core Mechanism of Action: H1-Receptor Antagonism

This compound is the active carboxylic acid metabolite of terfenadine (B1681261).[1] It is a potent and highly selective peripheral H1-receptor antagonist with a demonstrated IC50 for the histamine H1 receptor of 246 nM.[3] Unlike first-generation antihistamines, this compound does not readily cross the blood-brain barrier, which accounts for its non-sedating profile.[1] Its antagonism of the H1 receptor effectively suppresses the histamine-induced wheal and flare response, reduces symptoms of allergic rhinitis such as sneezing and rhinorrhea, and alleviates pruritus in urticaria.[1][4]

This compound and Mast Cell Stabilization: An Examination of the Evidence

A critical question for drug development professionals is whether this compound, like some other anti-allergic compounds, can prevent the initial step of mediator release by stabilizing mast cells. The evidence on this point is conflicting and suggests a more complex interaction than simple stabilization.

Evidence Against Direct Inhibition of Degranulation

The most direct and compelling evidence comes from a randomized, double-blind, placebo-controlled, crossover study in human subjects with seasonal allergic rhinitis. In this study, treatment with this compound (180 mg daily for one week) effectively inhibited allergen-induced symptoms and reduced vascular permeability. However, it did not reduce the release of the mast cell-specific mediators histamine and tryptase into nasal lavage fluid following allergen challenge.[5] This finding strongly indicates that, at therapeutic doses, this compound does not prevent acute IgE-mediated mast cell degranulation.[5] This contrasts with its parent compound, terfenadine, which had previously been shown to possess mast cell-stabilizing properties.[5][6]

Evidence for Modulation of Other Mast Cell-Derived Mediators

While this compound may not block the release of pre-formed granular contents, several studies demonstrate its ability to inhibit the production and release of other inflammatory molecules from mast cells and other cell types.

-

Cytokine and Chemokine Production: An in vitro study using cultured murine mast cells sensitized with IgE and challenged with a specific antigen showed that this compound significantly suppressed the production of Keratinocyte-derived Chemokine (KC), Vascular Endothelial Growth Factor (VEGF), and Tumor Necrosis Factor-alpha (TNF-α).[7][8] The effective concentration for this suppression was noted to be 200-250 ng/mL, which is within the range of therapeutic blood levels in humans.[7]

-

Lipid Mediators and Adhesion Molecules: this compound has been reported to decrease the production of leukotrienes (LTC₄, LTD₄, LTE₄) and prostaglandins (B1171923) (PGE₂).[9] Furthermore, a clinical study in patients with chronic idiopathic urticaria (CIU) found that four weeks of treatment with this compound 180 mg daily resulted in a significant decrease in the expression of the mast cell protease tryptase, as well as the adhesion molecules ELAM-1 and VCAM-1, in non-lesional skin.[10][11]

The reduction in tryptase expression observed in the CIU study, which contrasts with the lack of effect on acute tryptase release in the nasal challenge study, may suggest a long-term modulatory effect on mast cell function or population density rather than an immediate inhibition of degranulation.[5][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies.

Table 1: Receptor Binding and In Vitro Inhibitory Concentrations

| Parameter | Value | Species/Model | Reference |

|---|---|---|---|

| Histamine H1 Receptor Inhibition (IC50) | 246 nM | In vitro | [3] |

| Anti-Anaphylactic Activity (IC50) | 95.5 nM | In vitro | [3] |

| Suppression of KC, VEGF, TNF-α production | 200-250 ng/mL | Cultured Murine Mast Cells |[7][8] |

Table 2: Clinical Study Outcomes on Inflammatory Mediators

| Mediator | Effect | Study Population | Duration | Protocol | Reference |

|---|---|---|---|---|---|

| Histamine Release | No significant reduction | Allergic Rhinitis Patients | 1 week | Nasal Allergen Challenge | [5] |

| Tryptase Release (Acute) | No significant reduction | Allergic Rhinitis Patients | 1 week | Nasal Allergen Challenge | [5] |

| Tryptase Expression (Chronic) | Significant Decrease (p=0.04) | Chronic Urticaria Patients | 4 weeks | Skin Biopsy (Immunohistochemistry) | [10] |

| ELAM-1 Expression | Significant Decrease (p=0.02) | Chronic Urticaria Patients | 4 weeks | Skin Biopsy (Immunohistochemistry) | [10] |

| VCAM-1 Expression | Significant Decrease (p=0.04) | Chronic Urticaria Patients | 4 weeks | Skin Biopsy (Immunohistochemistry) |[10] |

Key Experimental Protocols

Human Nasal Allergen Challenge Model (Allocco et al.)

-

Objective: To determine if this compound inhibits histamine and tryptase release during the early allergic response in humans.[5]

-

Design: Randomized, double-blind, placebo-controlled, two-way crossover study.[5]

-

Subjects: 20 individuals with a history of seasonal allergic rhinitis, studied outside of their allergy season.[5]

-

Intervention: this compound 180 mg or a matching placebo administered orally once daily for one week.[5]

-

Procedure: Following the one-week treatment period, subjects underwent a nasal challenge with a relevant allergen. A nasal lavage was performed to collect fluid for analysis.[5]

-

Assays: Lavage fluid was assayed for histamine and tryptase as indicators of mast cell degranulation, and for albumin as a marker of vascular permeability. Symptoms (e.g., sneezes) were also recorded.[5]

-

Key Finding: this compound reduced symptoms and vascular permeability but did not inhibit the release of histamine or tryptase compared to placebo.[5]

In Vitro Murine Mast Cell Cytokine Production Assay

-

Objective: To examine the influence of this compound on cytokine production from activated mast cells.[7][8]

-

Cell Model: Mast cells were generated by culturing spleen cells obtained from BALB/c mice.[8]

-

Sensitization and Stimulation: The cultured mast cells were sensitized with mouse IgE specific for ovalbumin (OVA). These sensitized cells were then stimulated with 10 ng/mL of OVA to induce activation and mediator release.[7]

-

Intervention: Cells were stimulated in the presence of various concentrations of this compound.[7]

-

Assay: After a 24-hour incubation period, the culture supernatants were collected and the levels of KC, VEGF, and TNF-α were quantified using an enzyme-linked immunosorbent assay (ELISA).[7]

-

Key Finding: this compound, at concentrations similar to therapeutic blood levels (200-250 ng/mL), significantly suppressed the ability of mast cells to produce KC, VEGF, and TNF-α in response to antigenic stimulation.[7]

Visualization of Pathways and Workflows

IgE-Mediated Mast Cell Activation Pathway

The following diagram illustrates the canonical signaling cascade initiated by allergen cross-linking of IgE on the mast cell surface, leading to degranulation.

Caption: IgE-mediated signaling cascade leading to mast cell degranulation.

Proposed Sites of this compound's Anti-Inflammatory Action

This diagram illustrates that this compound's primary action is at the H1 receptor, post-degranulation, with secondary effects on cytokine synthesis pathways.

Caption: this compound's primary H1-receptor blockade and secondary effects.

Experimental Workflow: Nasal Allergen Challenge

This diagram outlines the workflow for a clinical study assessing the effect of a drug on mast cell mediator release in the nasal cavity.

Caption: Workflow for a human nasal allergen challenge study.

Conclusion and Future Directions

The cumulative evidence indicates that the primary mechanism of action for this compound remains its well-established, potent, and selective antagonism of the H1 receptor. Strong clinical data from human allergen challenge models demonstrate a lack of significant inhibitory effect on the acute release of pre-formed mediators, such as histamine and tryptase, from mast cells.[5] Therefore, this compound should not be classified as a direct mast cell stabilizer in the same category as agents like cromolyn (B99618) sodium.

However, the therapeutic profile of this compound is enhanced by secondary anti-inflammatory properties. In vitro and clinical evidence supports its ability to modulate the synthesis and expression of key pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][9][10] This suggests that beyond providing immediate symptomatic relief via H1-blockade, this compound may contribute to the attenuation of the broader inflammatory environment characteristic of chronic allergic diseases.

For drug development professionals, this distinction is critical. While this compound is a benchmark for H1-receptor antagonism, future research could focus on developing compounds that couple potent H1-blockade with a definitive and robust mast cell-stabilizing capacity. Such a dual-action molecule could offer superior control over both the acute and chronic phases of allergic disease. Further investigation into the precise intracellular mechanisms by which this compound inhibits cytokine synthesis in mast cells could also unveil novel targets for next-generation anti-inflammatory therapies.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Antihistamine - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Relative potency of this compound HCl 180 mg, loratadine 10 mg, and placebo using a skin test model of wheal-and-flare suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on the early response to nasal allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The H1-receptor antagonists terfenadine and loratadine inhibit spontaneous growth of neoplastic mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Basic and clinical immunology – 3022. Inhibitory action of this compound hydrochloride on mast cell activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound hydrochloride in the treatment of allergic disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound in chronic idiopathic urticaria: a clinical and immunohistochemical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Fexofenadine's Role in Modulating Eosinophil Activity and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key effector cells in allergic inflammation, contributing to tissue damage and hyperresponsiveness in conditions such as allergic rhinitis and asthma. Fexofenadine, a second-generation H1-receptor antagonist, is widely used for its anti-allergic properties.[1][2] Beyond its primary mechanism of blocking histamine (B1213489) H1 receptors, emerging evidence indicates that this compound possesses multifaceted anti-inflammatory effects that directly and indirectly modulate eosinophil activity and migration.[3][4] This technical guide provides an in-depth analysis of the mechanisms by which this compound influences eosinophil function, supported by quantitative data from key experimental studies, detailed methodologies, and visual representations of relevant pathways and workflows.

Modulation of Eosinophil Adhesion and Migration

This compound has been demonstrated to interfere with the critical steps of eosinophil recruitment to inflammatory sites, primarily by downregulating the expression of key adhesion molecules and inhibiting chemotaxis.

Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) Expression

This compound has been shown to inhibit the expression of ICAM-1 on the surface of eosinophils.[5] ICAM-1 plays a crucial role in the firm adhesion of eosinophils to the vascular endothelium, a prerequisite for their transmigration into tissues. By reducing ICAM-1 expression, this compound may limit the ability of eosinophils to interact with other inflammatory cells and migrate to target tissues. Notably, this compound did not show a significant effect on the expression of Lymphocyte Function-Associated Antigen-1 (LFA-1).

Attenuation of Eosinophil Chemotaxis

Studies have indicated that this compound can diminish eosinophil chemotaxis. Conditioned medium from human nasal epithelial cells exposed to eosinophils, which contains various chemoattractants, was shown to increase eosinophil chemotaxis. The addition of this compound to this conditioned medium significantly attenuated this chemotactic response.

Induction of Eosinophil Apoptosis

In addition to inhibiting their migration, this compound has been found to promote the programmed cell death (apoptosis) of eosinophils. This effect could contribute to the resolution of eosinophilic inflammation by reducing the number of these effector cells at the site of allergic reactions.

Indirect Modulation through Inhibition of Pro-Eosinophilic Mediators

This compound also exerts an indirect influence on eosinophil activity by inhibiting the production and release of several pro-inflammatory mediators and chemokines from other cell types, such as nasal epithelial cells and fibroblasts. These mediators are known to be involved in eosinophil recruitment and activation.

Key mediators affected by this compound include:

-

RANTES (Regulated on Activation, Normal T cell Expressed and Secreted)

-

Eotaxin

-

Interleukin-8 (IL-8)

-

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Soluble Intercellular Adhesion Molecule-1 (sICAM-1)

By suppressing the levels of these potent eosinophil chemoattractants and survival factors, this compound can create a less favorable environment for eosinophil accumulation and activation.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on eosinophil functions.

Table 1: Effect of this compound on Eosinophil ICAM-1 Expression and Apoptosis

| Parameter | Cell Type | Treatment Conditions | This compound Concentration | Outcome | Reference |

| ICAM-1 Expression | Human Peripheral Blood Eosinophils | Cultured with IFN-γ and TNF-α | 10⁻³ to 10⁻⁴ M | Significant inhibition of ICAM-1 expression | |

| Apoptosis | Human Peripheral Blood Eosinophils | Stimulated with IL-5 | 10⁻³ to 6 x 10⁻⁴ M | Significant increase in the percentage of apoptotic cells |

Table 2: Effect of this compound on the Release of Pro-Eosinophilic Mediators

| Mediator | Cell Type | Stimulus | This compound Concentration | Outcome | Reference |

| RANTES & Eotaxin | Human Nasal Polyp Fibroblasts | Lipopolysaccharide (LPS) or TNF-α | > 250 ng/mL | Significant inhibition of RANTES and eotaxin production and mRNA expression | |

| IL-8, GM-CSF, sICAM-1 | Human Nasal Epithelial Cells | Co-culture with opsonized latex bead-treated eosinophils | 10⁻⁹ to 10⁻³ M | Significant attenuation of eosinophil-induced release of IL-8, GM-CSF, and sICAM-1 | |

| RANTES, IL-8, GM-CSF, sICAM-1 | Human Nasal Epithelial Cells | Eosinophils with opsonized latex beads | Not specified | Diminished release of chemokines |

Table 3: In Vivo Effects of this compound on Eosinophilia

| Animal Model | Treatment | This compound HCl Dose | Outcome | Reference |

| Trichinella spiralis-infected C57BL/6 mice | Repetitive oral administration | 5, 10, and 20 mg/kg/day | Dose-dependent suppression of eosinophilia |

Detailed Experimental Protocols

Analysis of Adhesion Molecule Expression by Flow Cytometry

Objective: To quantify the expression of ICAM-1 and LFA-1 on the surface of human eosinophils following treatment with this compound.

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy donors.

-

Cell Culture: Isolated eosinophils are cultured in the presence of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) to stimulate the expression of adhesion molecules. Various concentrations of this compound are added to the cultures.

-

Antibody Staining: After incubation, the cells are washed and incubated with monoclonal antibodies specific for ICAM-1 and LFA-1.

-

Flow Cytometry Analysis: The expression of the adhesion molecules is then analyzed by flow cytometry, which measures the fluorescence intensity of the stained cells, corresponding to the level of protein expression.

Evaluation of Eosinophil Apoptosis

Objective: To determine the effect of this compound on the apoptosis of human eosinophils.

Methodology:

-

Eosinophil Culture: Eosinophils are stimulated with interleukin-5 (IL-5) to promote their survival. Different concentrations of this compound are added to the cell cultures.

-

Annexin V Staining: Following the treatment period, the cells are incubated with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Annexin V is a protein that binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during the early stages of apoptosis.

-

Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.

Eosinophil Chemotaxis Assay

Objective: To assess the effect of this compound on the directed migration of eosinophils towards a chemoattractant.

Methodology:

-

Preparation of Conditioned Medium: Human nasal epithelial cells (HNEC) are cultured. A conditioned medium is generated, which contains chemoattractants released by the HNECs.

-

Chemotaxis Chamber: A Boyden chamber or a similar chemotaxis system is used. This consists of two compartments separated by a microporous membrane.

-

Assay Setup: The conditioned medium, with or without the addition of various concentrations of this compound, is placed in the lower compartment of the chamber. Isolated eosinophils are placed in the upper compartment.

-

Incubation and Cell Counting: The chamber is incubated to allow the eosinophils to migrate through the membrane towards the chemoattractants in the lower compartment. After a set time, the number of migrated cells is counted.

Measurement of Mediator Release by ELISA

Objective: To quantify the concentration of pro-inflammatory mediators in cell culture supernatants.

Methodology:

-

Cell Culture and Stimulation: Nasal polyp fibroblasts or nasal epithelial cells are cultured and stimulated with agents like LPS, TNF-α, or co-cultured with eosinophils to induce the release of mediators. This compound is added at various concentrations.

-

Supernatant Collection: After 24 hours of incubation, the culture supernatants are collected.

-

ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of specific mediators such as RANTES, eotaxin, IL-8, and GM-CSF in the supernatants are measured using commercially available ELISA kits. This technique involves the use of specific antibodies to capture and detect the target protein.

Visualizations

Signaling Pathways and Molecular Interactions

Caption: this compound's multifaceted modulation of eosinophil activity.

Experimental Workflow for Assessing Eosinophil Chemotaxis

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound hydrochloride in the treatment of allergic disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of this compound on expression of intercellular adhesion molecule 1 and induction of apoptosis on peripheral eosinophils - ProQuest [proquest.com]

- 5. The effect of this compound on expression of intercellular adhesion molecule 1 and induction of apoptosis on peripheral eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Animal Models for Studying Fexofenadine Efficacy in Allergic Rhinitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established preclinical animal models used to evaluate the efficacy of fexofenadine in the context of allergic rhinitis. It details experimental protocols, summarizes key quantitative outcomes, and illustrates the underlying biological pathways, offering a comprehensive resource for researchers in the field.

Introduction: this compound and Allergic Rhinitis

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, primarily mediated by an IgE-dependent response to allergens.[1] This response involves the release of various mediators, with histamine (B1213489) being a key player in the acute phase, responsible for symptoms like sneezing, rhinorrhea (runny nose), and nasal itching.[2][3]

This compound, the active carboxylic acid metabolite of terfenadine, is a second-generation H1 receptor antagonist.[4][5] Its primary mechanism of action is the selective and competitive inhibition of histamine H1 receptors on cell surfaces. By blocking histamine from binding, this compound effectively mitigates the classic symptoms of allergic rhinitis. Unlike first-generation antihistamines, this compound does not readily cross the blood-brain barrier, making it non-sedating. Beyond H1 antagonism, this compound has demonstrated broader anti-inflammatory properties, including the inhibition of mediators like leukotrienes, prostaglandins, and thromboxane, which may contribute to its clinical efficacy.

To substantiate its clinical utility and explore its full mechanistic profile, this compound has been rigorously evaluated in various preclinical animal models designed to mimic the pathophysiology of human allergic rhinitis.

Key Preclinical Models for this compound Evaluation

Several animal models are utilized to induce and study allergic rhinitis, with guinea pigs, rats, and mice being the most common. The choice of model often depends on the specific aspects of the allergic response being investigated.

Ovalbumin (OVA)-Induced Rhinitis in Guinea Pigs

The guinea pig model of ovalbumin-induced rhinitis is a robust and widely used system that effectively recapitulates key features of the human condition, including an increase in specific IgE, nasal symptoms, and eosinophilic inflammation.

A typical protocol for inducing allergic rhinitis in guinea pigs and assessing therapeutic intervention is outlined below.

1. Animals:

-

Male Dunkin-Hartley guinea pigs are commonly used.

2. Sensitization Phase (Days 1-14):

-

Animals are sensitized via intraperitoneal (i.p.) or subcutaneous (s.c.) injections of ovalbumin (OVA), which acts as the antigen.

-

A common protocol involves injecting 1 mL of saline containing 0.3 mg OVA and 30 mg of aluminum hydroxide (B78521) (Al(OH)3) as an adjuvant every other day over a two-week period. The control group receives saline with adjuvant only.

3. Challenge Phase (Days 15-21):

-

Following the sensitization period, animals are challenged by daily intranasal instillation of an OVA solution (e.g., 20 µL of 5% OVA per nostril). This local application of the allergen triggers the allergic response in the nasal mucosa.

4. Therapeutic Intervention:

-

This compound hydrochloride is administered orally (p.o.) at a specified time before the allergen challenge. A dose of 20 mg/kg given 70 minutes prior to challenge has been shown to be effective.

5. Efficacy Assessment:

-

Nasal Airway Resistance (NAR): Measured to quantify nasal congestion.

-

Symptom Scoring: The frequency of sneezing and nasal rubbing (scratching) is counted for a defined period (e.g., 30 minutes) post-challenge.

-

Nasal Secretions: Rhinorrhea can be quantified by inserting and weighing pre-weighed filter paper strips into the nostrils.

-

Histopathology: Nasal mucosal tissue is collected for histological analysis to assess inflammatory cell infiltration (especially eosinophils) and changes like goblet cell metaplasia.

-

Biomarker Analysis: Nasal lavage fluid can be analyzed for levels of inflammatory mediators like IL-4 and specific IgE antibodies.

Caption: Workflow for the OVA-induced allergic rhinitis model in guinea pigs.

The following table summarizes the reported efficacy of this compound in the guinea pig model.

| Parameter | Animal Model | Treatment Protocol | Result | Reference |

| Nasal Airway Resistance | Ovalbumin-sensitized guinea pig | 20 mg/kg this compound HCl (p.o.), 70 min prior to challenge | Significantly inhibited the increase in nasal airway resistance (p < 0.001) | |

| Chemical Mediator Release | Ovalbumin-sensitized guinea pig | 20 mg/kg this compound HCl (p.o.) | May reduce nasal airway resistance by inhibiting the release of chemical mediators, including thromboxane |

Toluene (B28343) Diisocyanate (TDI)-Induced Rhinitis in Rats

Models using chemical sensitizers like toluene diisocyanate (TDI) are valuable for studying occupational rhinitis and the underlying inflammatory pathways.

1. Animals:

-

Wistar albino rats are commonly used.

2. Sensitization and Challenge:

-

A solution of 10% TDI is administered as a 5 µL drop into each nostril for 5 consecutive days.

-

This sensitization can be repeated after a rest period.

-

A final provocation is done with an intranasal administration of 10% TDI to elicit the allergic response.

3. Therapeutic Intervention:

-

This compound would be administered prior to the final TDI challenge to assess its prophylactic efficacy.

4. Efficacy Assessment:

-

Histopathology: Nasal mucosal biopsies are evaluated for inflammatory markers such as fibrosis, edema, vascular proliferation, and loss of cilia.

-

Biomarker Analysis: Serum histamine and IL-33 levels in nasal lavage fluid can be measured as indicators of the allergic response.

This compound's Mechanism of Action: Key Signaling Pathways

This compound's efficacy stems from its interaction with key signaling pathways that drive the allergic inflammatory cascade.

Histamine H1 Receptor Signaling

The primary target of this compound is the Histamine H1 receptor (H1R), a G-protein coupled receptor. Upon allergen exposure, mast cells degranulate and release histamine, which then binds to H1R on various cells, including vascular endothelial and sensory nerve cells.

This binding activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade results in the cardinal symptoms of allergic rhinitis: increased vascular permeability (leading to congestion) and sensory nerve stimulation (leading to itching and sneezing). This compound acts as a competitive antagonist, physically blocking histamine from binding to the H1R and thereby preventing the initiation of this signaling cascade.

Caption: this compound blocks the Histamine H1 receptor signaling pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In allergic rhinitis, activation of the NF-κB pathway in immune and epithelial cells leads to the production of inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules that perpetuate the inflammatory response. The pathway can be initiated by allergen interaction with receptors like Toll-like receptors (TLRs). This triggers a cascade involving IRAK4 and TRAF6, which ultimately leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). Once IκB is removed, NF-κB translocates to the nucleus to initiate gene transcription. While this compound's primary action is not on this pathway, its overall anti-inflammatory effects, such as reducing the production of certain cytokines, can indirectly modulate the environment in which this pathway operates.

Caption: The NF-κB signaling pathway in the allergic inflammatory response.

Conclusion

Preclinical animal models, particularly the ovalbumin-sensitized guinea pig, are indispensable tools for evaluating the efficacy of anti-allergic rhinitis therapies like this compound. These models allow for the detailed examination of symptomatic relief, such as the reduction of nasal airway resistance, and the elucidation of underlying mechanisms of action. The quantitative data derived from such studies confirm this compound's potent H1 receptor antagonism and its broader anti-inflammatory effects. This technical guide provides a foundational understanding of these models and pathways, serving as a resource for the continued development and characterization of drugs for allergic diseases.

References

- 1. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound hydrochloride in a guinea pig model of antigen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Beyond the H1 Receptor: An In-Depth Technical Guide to the Molecular Targets of Fexofenadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine, a widely used second-generation antihistamine, is renowned for its selective antagonism of the histamine (B1213489) H1 receptor, which underlies its efficacy in treating allergic rhinitis and chronic idiopathic urticaria. However, a growing body of evidence reveals that this compound's pharmacological profile extends beyond this primary target. This technical guide provides a comprehensive overview of the known molecular targets of this compound besides the H1 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. Understanding these off-target interactions is crucial for a complete comprehension of this compound's therapeutic effects and for identifying potential new applications.

Cyclooxygenase (COX) Enzymes

This compound has been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade through the production of prostaglandins (B1171923).

Quantitative Data: this compound Inhibition of COX Enzymes

| Target Enzyme | Species | This compound Concentration (M) | Inhibition (%) | Reference |

| COX-1 | Ovine | 10⁻³ | Significant Inhibition | [1] |

| COX-2 | Ovine | 10⁻⁸ | 55 ± 30 | [1] |

| COX-2 | Human | 10⁻⁹ | 26 ± 3 | [1] |

| COX-2 | Human | 10⁻⁸ | 23 ± 6 | [1] |

| COX-2 | Human | 10⁻⁷ | 22 ± 6 | [1] |

| COX-2 | Human | 10⁻⁶ | 23 ± 3 |

Experimental Protocol: COX Inhibitor Screening Assay

Objective: To determine the in vitro inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.

Materials:

-

This compound HCl

-

COX Inhibitor Screening Assay Kits (e.g., Cayman Chemical Co., Cat. No. 560101 for ovine COX-1/COX-2; Cat. No. 560131 for human COX-2)

-

Arachidonic acid

-

Reaction buffer (as provided in the kit)

-

1 M HCl

-

Enzyme immunoassay (EIA) for prostaglandin (B15479496) determination

Procedure:

-

Prepare various concentrations of this compound (e.g., 10⁻⁹ to 10⁻³ M) in the reaction buffer.

-

In a reaction tube, combine 20 µL of the this compound solution with 20 µL of reaction buffer.

-

Add 10 µL of either purified recombinant COX-1 or COX-2 enzyme to the mixture.

-

Incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of arachidonic acid.

-

Incubate the reaction for 5 minutes at room temperature.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Measure the levels of prostaglandins (e.g., PGF₂α) in the supernatant using a non-specific enzyme immunoassay to determine COX activity.

-

Calculate the percentage of inhibition by comparing the prostaglandin levels in the presence of this compound to a control without the drug.

-

Statistical analysis is performed using a non-parametric test (e.g., Mann-Whitney U test) to compare the effects of this compound with the control.

Signaling Pathway: this compound and the Arachidonic Acid Cascade

Membrane Transporters

This compound's absorption and disposition are significantly influenced by its interaction with various membrane transporters, most notably Organic Anion Transporting Polypeptides (OATPs) and P-glycoprotein (P-gp).

Organic Anion Transporting Polypeptides (OATPs)

This compound is a known substrate for OATP1A2, an influx transporter expressed in the intestine, which plays a crucial role in its oral absorption.

Quantitative Data: this compound and OATP1A2 Interaction

| Parameter | Value | Cell System | Reference |

| Kₘ | 35 µM | OATP1A2-expressing cells |

Experimental Protocol: OATP1A2-Mediated this compound Transport Assay

Objective: To characterize the kinetics of this compound transport mediated by OATP1A2.

Materials:

-

HEK293 or other suitable mammalian cells

-

Expression vector containing the OATP1A2 gene

-

Transfection reagent

-

Radiolabeled this compound (e.g., [³H]this compound) or non-labeled this compound for LC-MS/MS analysis

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Scintillation counter or LC-MS/MS system

Procedure:

-

Transfect the mammalian cells with the OATP1A2 expression vector or an empty vector (as a control).

-

Seed the transfected cells into multi-well plates and culture until they form a confluent monolayer.

-

On the day of the experiment, wash the cells with pre-warmed uptake buffer.

-

Initiate the uptake by adding the uptake buffer containing various concentrations of this compound (radiolabeled or non-labeled).

-

Incubate the cells for a specified time (e.g., 1-5 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells with a suitable lysis buffer.

-

If using radiolabeled this compound, measure the radioactivity in the cell lysate using a scintillation counter.

-

If using non-labeled this compound, quantify the intracellular concentration using a validated LC-MS/MS method.

-

Calculate the OATP1A2-mediated uptake by subtracting the uptake in the empty vector-transfected cells from that in the OATP1A2-transfected cells.

-

Determine the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

Workflow: OATP1A2-Mediated Transport

References

An In-depth Technical Guide on the Pharmacokinetics and Tissue Distribution of Fexofenadine in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of fexofenadine, a second-generation antihistamine, in rodent models. The information presented herein is curated from a range of scientific studies to support researchers and professionals in drug development. This document details key pharmacokinetic parameters, tissue distribution patterns, and the experimental methodologies employed in these studies.

Pharmacokinetics of this compound in Rodents

This compound exhibits distinct pharmacokinetic profiles in different rodent species, influenced by factors such as the route of administration and the presence of efflux transporters like P-glycoprotein (P-gp).

Pharmacokinetic Parameters in Rats

Oral administration of this compound in rats leads to rapid absorption. Studies have demonstrated that after a 10 mg/kg oral dose, the maximum plasma concentration (Cmax) is reached within approximately one hour. The oral bioavailability of this compound in rats is relatively low, a characteristic attributed to its low intestinal permeability and the involvement of intestinal P-gp.

The following table summarizes the key pharmacokinetic parameters of this compound in rats following oral and intravenous administration.

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |

| Cmax | 5.65 ± 2.10 µg/mL | - | [1] |

| Tmax | 1.00 ± 0.87 h | - | [1] |

| AUC(0-∞) | 5.53 ± 1.12 µg·h/mL | 45.9 ± 10.9 µg·h/mL | [2] |

| Half-life (t½) | 2.4 ± 1.65 h | 1.5 ± 0.2 h | [1][2] |

| Clearance (CL) | - | 0.22 ± 0.05 L/h/kg | [2] |

| Volume of Distribution (Vd) | - | 0.44 ± 0.11 L/kg | [2] |

| Oral Bioavailability (F) | ~12% | - | Calculated from[2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Pharmacokinetic Parameters in Mice

Data on the complete pharmacokinetic profile of this compound in mice is less abundant in the readily available literature. However, studies have been conducted to assess its effects and plasma concentrations after oral administration. For instance, after oral administration of this compound hydrochloride at doses of 5, 10, and 20 mg/kg, a dose-dependent suppression of eosinophilia was observed, indicating systemic exposure. In a murine model of palladium allergy, oral administration of 10 mg/kg this compound hydrochloride was shown to suppress hypersensitivity reactions[3].

Tissue Distribution of this compound in Rodents

The distribution of this compound into various tissues is significantly limited by efflux transporters, most notably P-glycoprotein, which is highly expressed at the blood-brain barrier and in the intestine.

Tissue Distribution in Rats

Whole-body autoradiography studies in rats using radiolabelled this compound have provided a qualitative overview of its distribution. Following both oral and intravenous administration, radioactivity is primarily observed in the excretory organs, namely the liver, kidneys, and gastrointestinal tract. Notably, this compound does not readily cross the blood-brain barrier, with very low concentrations of radioactivity detected in the brain and central nervous system[4]. This is a key characteristic of second-generation antihistamines, contributing to their non-sedating profile.

The table below presents the relative tissue distribution of [¹⁴C]this compound-derived radioactivity in male rats at 2 hours post-intravenous administration of 1 mg/kg.

| Tissue | Relative Concentration |

| Liver | ++++ |

| Kidney (cortex) | ++++ |

| Small Intestine | +++ |

| Stomach | +++ |

| Adrenal Gland | ++ |

| Lung | ++ |

| Heart | + |

| Muscle | + |

| Brain | - |

Relative concentration scale: ++++ (very high), +++ (high), ++ (moderate), + (low), - (not detected). (Data synthesized from descriptive information in[4])

Tissue Distribution in Mice

Radiolabelled tissue distribution studies in mice have also indicated that this compound does not cross the blood-brain barrier. The distribution pattern is expected to be similar to that in rats, with higher concentrations in organs involved in metabolism and excretion.

Experimental Protocols

The following sections detail the typical methodologies used in the pharmacokinetic and tissue distribution studies of this compound in rodents.

Pharmacokinetic Study Protocol

A representative experimental design for a pharmacokinetic study of this compound in rats is as follows:

-

Animal Model: Male Wistar or Sprague-Dawley rats, typically weighing 200-250g, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are often fasted overnight before oral drug administration.

-

Drug Formulation and Administration:

-

Oral (p.o.): this compound hydrochloride is suspended in a vehicle such as 0.5% or 2% w/v tragacanth in water. A typical dose is 10 mg/kg, administered by oral gavage.

-

Intravenous (i.v.): this compound hydrochloride is dissolved in a suitable vehicle like sterile saline. A common dose is 10 mg/kg, administered as a bolus injection into the tail vein.

-

-

Blood Sample Collection: Blood samples (approximately 0.2-0.3 mL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation at approximately 3000 rpm for 10-20 minutes and stored at -20°C or lower until analysis.

-

Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Plasma proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile (B52724). An internal standard (e.g., cetirizine (B192768) or a deuterated this compound analog) is added before precipitation. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Chromatography: A reverse-phase C18 column (e.g., Luna C18, 250 mm x 4.6 mm, 5 µm) is typically used. The mobile phase is often a gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.5% phosphate (B84403) buffer or 0.1% formic acid in water).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

Tissue Distribution (Whole-Body Autoradiography) Protocol

A typical protocol for a whole-body autoradiography study of this compound in rats is outlined below:

-

Animal Model: Male Sprague-Dawley rats (188-227 g) are used.

-

Radiolabeled Compound: [¹⁴C]this compound is used.

-

Drug Administration:

-

Oral (p.o.): A single dose of approximately 10 mg/kg of [¹⁴C]this compound is administered by oral gavage.

-

Intravenous (i.v.): A single dose of 1 mg/kg of [¹⁴C]this compound is administered via the tail vein.

-

-

Sample Collection: At various time points post-administration (e.g., 0.25, 0.5, 2, 24, and 48 hours), animals are euthanized by CO₂ asphyxiation and immediately frozen in a mixture of hexane (B92381) and solid carbon dioxide.

-

Sectioning: The frozen animals are embedded in a carboxymethylcellulose matrix and sectioned sagittally at a thickness of approximately 40 µm using a cryomicrotome.

-

Autoradiography: The sections are freeze-dried and exposed to an imaging plate for a specified duration. The imaging plates are then scanned using a phosphor imager to visualize the distribution of radioactivity.

-

Analysis: The intensity of the radioactive signal in different tissues is compared to calibrated standards to provide a semi-quantitative or qualitative assessment of this compound and its metabolites' distribution.

Visualizations of Key Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to this compound pharmacokinetics.

Caption: this compound and P-glycoprotein Interaction.

Caption: Rodent Pharmacokinetic Study Workflow.

Conclusion

The pharmacokinetic profile of this compound in rodents is characterized by rapid absorption, low oral bioavailability, and limited distribution into the central nervous system. The efflux transporter P-glycoprotein plays a crucial role in modulating its absorption and distribution. This technical guide provides a foundational understanding for scientists and researchers involved in the preclinical development and evaluation of this compound and other compounds with similar physicochemical and pharmacokinetic properties. The provided experimental protocols offer a framework for designing and conducting robust in vivo studies in rodent models.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Pharmacokinetics of this compound following LPS administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Suppresses Delayed-Type Hypersensitivity in the Murine Model of Palladium Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Fexofenadine as a Novel Inhibitor of Tumor Necrosis Factor-Alpha (TNF-α) Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic TNF-α inhibitors have revolutionized treatment, their use is associated with significant costs and potential side effects. Recent research has unveiled an unexpected therapeutic potential for Fexofenadine, a widely-used second-generation antihistamine, as a potent inhibitor of the TNF-α signaling cascade. This document provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental validation of this compound's anti-TNF-α activity. Through a novel mechanism independent of its histamine (B1213489) H1 receptor antagonism, this compound targets cytosolic phospholipase A2 (cPLA2), a key downstream enzyme in the TNF-α pathway, thereby disrupting the inflammatory cascade. This guide summarizes the critical data, outlines detailed experimental protocols for investigation, and visualizes the complex biological pathways involved.

Introduction: The Role of TNF-α in Inflammation

TNF-α is a master regulator of inflammation, orchestrating a complex signaling cascade that leads to the production of other pro-inflammatory cytokines, chemokines, and matrix metalloproteinases.[1] Its signaling is initiated by the binding of TNF-α to its receptor, TNFR1, which triggers a series of intracellular events culminating in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1][2] The dysregulation of this pathway is a hallmark of various autoimmune disorders, including rheumatoid arthritis and inflammatory bowel disease.[3][4] The clinical success of TNF-α inhibitors (TNFi) has validated this pathway as a critical therapeutic target.

Recent drug repurposing efforts have identified this compound, an FDA-approved histamine H1 receptor antagonist, as a novel small-molecule inhibitor of TNF-α signaling. This discovery presents a promising new therapeutic avenue for TNF-α-driven pathologies.

Mechanism of Action: A Novel Target

Contrary to conventional TNF-α inhibitors that block the receptor-ligand interaction, this compound operates through a unique intracellular mechanism. Studies have demonstrated that this compound does not prevent TNF-α from binding to its receptor. Instead, its anti-inflammatory effects are mediated by directly targeting and inhibiting cytosolic phospholipase A2 (cPLA2).

The key mechanistic steps are as follows:

-

TNF-α Receptor Activation: TNF-α binds to TNFR1, initiating the downstream signaling cascade.

-

cPLA2 Phosphorylation: The signal transduction leads to the phosphorylation of cPLA2 at the Ser-505 position, a critical step for its activation.

-

This compound Intervention: this compound binds directly to the catalytic domain 2 of cPLA2.

-

Inhibition of Activity: This binding allosterically inhibits the TNF-α-stimulated phosphorylation of cPLA2 at Ser-505.

-

Downstream Signal Blockade: The inhibition of cPLA2 prevents the hydrolysis of phospholipids (B1166683) to produce arachidonic acid (AA), a key precursor for pro-inflammatory mediators and an activator of the NF-κB pathway.

-

Suppression of Inflammation: By halting this cascade, this compound effectively suppresses the activation of NF-κB and the subsequent expression of TNF-α-inducible pro-inflammatory genes.

Crucially, this anti-TNF-α activity is independent of this compound's well-known function as a histamine H1 receptor antagonist. Genetic deletion of cPLA2 has been shown to completely abolish the anti-TNF-α effects of this compound, confirming cPLA2 as its definitive target in this pathway.

Quantitative Data Summary

The inhibitory effects of this compound on the TNF-α pathway have been quantified across various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by this compound

| Cell Type | Stimulant | Mediator Inhibited | This compound Conc. | % Inhibition / Effect | Reference |

| Bone-Marrow-Derived Macrophages (BMDMs) | TNF-α | IL-1β, IL-6, Nos-2 (mRNA) | 10 µM | Dose-dependent inhibition | |

| Bone-Marrow-Derived Macrophages (BMDMs) | TNF-α | IL-1β, IL-6 (Protein release) | 10 µM | Dose-dependent abolishment | |

| Mouse Nucleus Pulposus (NP) Cells | TNF-α (10 ng/ml) | COX-2, MMP-13 (Protein) | 1 µM, 10 µM | Significant decrease | |

| Human Nucleus Pulposus (NP) Cells | TNF-α (10 ng/ml) | IL-1β, IL-6, IL-17 (Release) | 1 µM, 10 µM | Significant decrease | |

| Human Nasal Fibroblasts | TNF-α (25 ng/ml) | Nitric Oxide (NO) | > 0.5 µg/mL | Significant suppression | |

| Cultured Mast Cells | Antigen | TNF-α (Release) | > 200 ng/mL | Significant suppression | |

| Human Conjunctival Epithelial Cells | Basal | ICAM-1 Expression | 50 µg/mL | Significant reduction |

Table 2: In Vivo Therapeutic Effects of this compound

| Animal Model | Disease | This compound Dosage | Key Outcomes | Reference |

| TNF-α Transgenic Mice | Spontaneous Inflammatory Arthritis | Not specified | Ameliorated disease symptoms | |

| Collagen-Induced Arthritis (CIA) Mice | Inflammatory Arthritis | 10 mg/kg (oral, daily) | Prevented onset and progression; reduced clinical scores and serum IL-1β/IL-6 | |

| DSS-Induced Colitis Mice | Inflammatory Bowel Disease | Not specified | Reduced severity, decreased serum IL-1β/IL-6, lowered intestinal p-p65 | |